1-(3-Ethylisoxazol-5-yl)ethanamine

Description

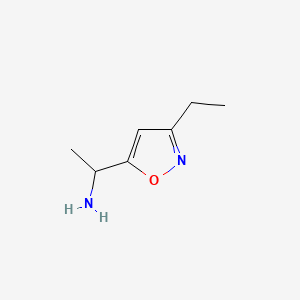

Structure

3D Structure

Properties

IUPAC Name |

1-(3-ethyl-1,2-oxazol-5-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-3-6-4-7(5(2)8)10-9-6/h4-5H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCHKKMWBLWJUMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of the 1 3 Ethylisoxazol 5 Yl Ethanamine Core

Oxidative Transformations of the Ethanamine Moiety

The isoxazole (B147169) ring, particularly when 3,5-disubstituted, is noted for its considerable stability against oxidizing agents. clockss.org This stability directs oxidative transformations towards the more susceptible ethanamine side chain. While specific studies on the oxidation of 1-(3-Ethylisoxazol-5-yl)ethanamine are not extensively documented in the reviewed literature, the reactivity can be inferred from the general behavior of primary amines.

Potential oxidative reactions of the ethanamine moiety include:

Oxidation to Imine: Mild oxidizing agents could convert the primary amine to the corresponding imine, which may subsequently hydrolyze or undergo further reactions.

Oxidation to Oxime or Nitro Group: Stronger oxidizing conditions have the potential to further oxidize the amine functionality.

Oxidative Deamination: This process would lead to the formation of a ketone at the benzylic-like position, releasing ammonia.

The stability of the isoxazole ring ensures that it would likely remain intact under conditions designed to selectively oxidize the amine group.

Reductive Pathways Involving the Isoxazole Ring or Side Chains

In contrast to its oxidative stability, the N-O bond within the isoxazole ring is susceptible to reductive cleavage. This reaction is a characteristic and synthetically useful transformation of isoxazoles, typically yielding β-amino enones or related structures. clockss.orgrsc.org Various reagents and conditions can effect this transformation.

Catalytic hydrogenation is a common method for cleaving the N-O bond. clockss.org Other metal-based reductions are also effective. For instance, metal carbonyls like hexacarbonylmolybdenum [Mo(CO)₆] or pentacarbonyliron [Fe(CO)₅] in the presence of water can induce reductive cleavage of the isoxazole N-O bond to give β-amino enones in good yield. rsc.org This reaction is proposed to proceed through an N-complexed isoxazole intermediate, followed by the formation of a complexed (β-oxo vinyl)nitrene which is then reduced by the metal in the presence of water. rsc.org Similarly, the anticoagulant razaxaban, which contains a 1,2-benzisoxazole (B1199462) structure, undergoes reductive isoxazole ring opening as its primary metabolic pathway in rats and dogs, catalyzed by NADH-dependent reductases. nih.gov

Photochemical conditions can also lead to reductive cleavage. The irradiation of 3,5-dimethylisoxazole (B1293586) in acetonitrile (B52724) with triethylamine (B128534) results in the reductive cleavage of the isoxazole ring. rsc.org

| Reductive Method | Reagents | Proposed Intermediate | Product Type | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Raney-Ni | Not specified | β-Amino enone | clockss.orgacs.org |

| Metal Carbonyl Reduction | [Mo(CO)₆] or [Fe(CO)₅], H₂O | Complexed (β-oxo vinyl)nitrene | β-Amino enone | rsc.org |

| Metabolic Reduction | NADH-dependent reductases | Not specified | Ring-opened amidine | nih.gov |

| Photochemical Reduction | Irradiation (hν), Triethylamine | Encounter complex | Ring-cleaved product | rsc.org |

Nucleophilic and Electrophilic Substitution Reactions on the Isoxazole Nucleus

The isoxazole ring can participate in both electrophilic and nucleophilic substitution reactions, with the regioselectivity and feasibility being highly dependent on the substituents present.

Electrophilic Substitution: Isoxazole is an electron-deficient heterocycle, which generally deactivates it towards electrophilic aromatic substitution compared to benzene. However, the presence of activating groups can facilitate such reactions. clockss.orgyoutube.com For this compound, the ethyl group at C3 and the ethanamine group at C5 are both electron-donating, which should activate the ring towards electrophilic attack. The most likely position for electrophilic substitution is the C4 position, as it is activated by both flanking groups. Typical electrophilic substitution reactions for isoxazoles include nitration and halogenation. clockss.org

Nucleophilic Substitution: Nucleophilic aromatic substitution (SₙAr) on the isoxazole ring typically requires a good leaving group at a position activated by electron-withdrawing groups. In the parent compound, there are no inherent leaving groups. However, derivatives could be synthesized to undergo such reactions. The electron-deficient nature of the isoxazole ring itself can facilitate nucleophilic attack, particularly at the C5 position if a suitable leaving group were present. For example, the electron-deficient character of the isoxazole moiety in a related compound facilitates nucleophilic substitution at a methylamine (B109427) group attached to the ring.

Reaction Mechanisms of Isoxazole and Oxazole (B20620) Ring Systems

The reactivity of isoxazoles is largely defined by the chemistry of the weak N-O bond.

Isoxazole Ring Cleavage Mechanisms:

Reductive Cleavage: As discussed in section 3.2, this is a common pathway. The mechanism with metal carbonyls involves initial N-coordination to the metal, followed by N-O bond scission to form a vinyl nitrene intermediate, which is subsequently hydrolyzed and reduced to the β-amino enone. rsc.orgacs.org

Base-Catalyzed Cleavage: 3-unsubstituted isoxazoles can undergo ring-opening upon treatment with a base. This mechanism involves deprotonation at the C3 position, followed by a concerted elimination pathway that cleaves the N-O bond. researchgate.net The absence of a proton at the C3 position in this compound makes this specific pathway unlikely.

Photochemical Rearrangements: Upon irradiation, isoxazoles can undergo complex rearrangements. The process often involves cleavage of the N-O bond to form an intermediate 2-acyl-2H-azirine, which can then rearrange to an oxazole or other products. acs.org

Comparison with Oxazole Ring Systems: Oxazoles are isomeric with isoxazoles, featuring a 1,3-arrangement of oxygen and nitrogen. This structural difference leads to distinct reactivity.

Electrophilic Attack: Oxazoles are also electron-deficient. The most reactive position for electrophilic attack is typically C5, followed by C2, and then C4.

Nucleophilic Attack: Oxazoles are susceptible to nucleophilic attack, often leading to ring-opening.

Basicity: Both are weakly basic, with the nitrogen atom being the site of protonation. The pKa of 3,5-dimethylisoxazole is reported as 1.26. clockss.org

The primary mechanistic distinction remains the facile reductive cleavage of the N-O bond in isoxazoles, a pathway not available to the more stable oxazole ring system under similar conditions.

Comparative Reactivity Studies with Structurally Related Amines and Heterocycles

The reactivity of this compound can be contextualized by comparing its amine and heterocyclic components to other known structures.

Amine Reactivity: The basicity and nucleophilicity of the primary amine on the ethanamine side chain are influenced by the electron-withdrawing nature of the attached isoxazole ring. Compared to a simple alkylamine like ethylamine (B1201723), the amine in the title compound is expected to be less basic due to the inductive effect of the aromatic ring. Its reactivity would be more comparable to benzylic amines, where the aromatic ring also withdraws electron density. However, unlike a simple phenyl ring, the isoxazole ring contains two heteroatoms, further modulating its electronic influence.

Heterocyclic Core Reactivity: When compared to other five-membered aromatic heterocycles, the isoxazole ring has unique characteristics.

Pyrrole, Furan, Thiophene: These are considered electron-rich heterocyles and are highly reactive towards electrophilic substitution, much more so than isoxazole. youtube.com

Pyrazole: This isomer of isoxazole (1,2-diazole) is also aromatic. It is more basic than isoxazole and generally more reactive towards electrophilic substitution.

Oxazole: As discussed in section 3.4, oxazole lacks the weak N-O bond, making it resistant to the reductive ring-opening reactions characteristic of isoxazoles.

| Compound/Class | Key Reactive Feature | Comparison to this compound |

|---|---|---|

| Alkylamines (e.g., Ethylamine) | Strongly basic and nucleophilic | More basic than the amine in the title compound. |

| Benzylamine | Moderately basic; benzylic position is reactive | Similar basicity; both have reactive C-N bonds adjacent to a ring. |

| Pyrrole | Highly reactive towards electrophilic substitution (electron-rich) | Much more reactive in electrophilic substitution. |

| Pyrazole | More basic; reactive towards electrophilic substitution | More basic and generally more reactive towards electrophiles. |

| Oxazole | Resistant to reductive N-O cleavage | Lacks the characteristic reductive ring-opening pathway of isoxazoles. |

Computational and Theoretical Studies on 1 3 Ethylisoxazol 5 Yl Ethanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of isoxazole (B147169) derivatives. Methods like MINDO/2 have been used to study the stability of intermediate carbanions in reactions involving compounds such as 3,5-dimethylisoxazole (B1293586), providing insights into the reactivity of the methyl groups at different positions on the isoxazole ring. clockss.org The activation of the C-5 methyl group, in particular, has been a subject of interest. clockss.org

For isoxazole derivatives, the distribution of electron density, as determined by methods like Natural Bond Orbital (NBO) analysis, is crucial for predicting sites susceptible to electrophilic or nucleophilic attack. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, along with the resulting energy gap, are key indicators of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov For instance, in a study of various isoxazole derivatives, the HOMO-LUMO energy gap was calculated to range from 1.07 eV to 6.50 eV using the MPW1PW91 functional, indicating a wide range of reactivity among the studied compounds. researchgate.net

Note: These values are representative and can vary significantly based on the specific substituents and the computational method employed.

Density Functional Theory (DFT) Applications for Thermochemical Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the thermochemical properties of isoxazole derivatives. Various functionals, such as B3LYP, CAMB3LYP, WB97XD, and MPW1PW91, with basis sets like 6-31G(d,p), are commonly employed to calculate properties like the energy gap between HOMO and LUMO states. researchgate.net These calculations are instrumental in designing molecules with desired pharmaceutical activities. researchgate.net

DFT methods have been successfully used to model the synthesis of 3,5-disubstituted isoxazoles, providing insights into structural and thermochemical aspects in the gas phase and in different solvents using the polarized continuum model (PCM). civilica.com Such studies help in understanding the regioselectivity of reactions. civilica.com Furthermore, DFT calculations at levels like B3LYP/6-31G(d) have been used to investigate the regioselectivity of cycloaddition reactions, with theoretical calculations often showing good agreement with experimental results. nih.gov The chemical reactivity of isoxazole derivatives can also be assessed through conceptual DFT, which provides insights into their behavior in polar organic reactions. researchgate.net

Molecular Modeling of Conformational Landscapes

Molecular modeling techniques, including molecular dynamics (MD) simulations, are crucial for exploring the conformational landscapes of isoxazole derivatives. nih.govmdpi.com These simulations provide a deeper understanding of the binding modes and interactions between isoxazole-based ligands and their biological targets, such as receptors or enzymes. nih.govmdpi.com

For example, MD simulations have been used to study the binding of isoxazole derivatives to the farnesoid X receptor (FXR), revealing that the conformational motions of certain loops in the ligand-binding domain are critical for protein stability and the agonistic activity of the ligands. nih.govmdpi.com Similarly, molecular docking studies, often a precursor to MD simulations, help in identifying the preferred binding orientations of isoxazole derivatives within the active sites of proteins like cyclooxygenase (COX) enzymes and heat shock protein 90 (Hsp90). frontiersin.orgd-nb.infoconsensus.app These studies can predict binding affinities and rationalize the selectivity of compounds towards different biological targets. frontiersin.orgnih.gov

Computational Design Principles for Isoxazole Derivative Optimization

Computational methods play a pivotal role in the rational design and optimization of isoxazole derivatives for various applications, particularly in medicinal chemistry. rsc.orgresearchgate.net Techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR), which includes comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA), are employed to identify the structural features that are critical for biological activity. nih.govmdpi.com

Contour maps generated from these models can guide the design of new, more potent compounds by indicating regions where modifications to steric, electrostatic, hydrophobic, or hydrogen-bonding properties would be beneficial. nih.govmdpi.com For instance, 3D-QSAR studies on isoxazole derivatives as FXR agonists have shown that hydrophobicity at the R2 position and an electronegative group at the R3 position are crucial for their activity. nih.govmdpi.com Based on such findings, new and more potent agonists can be designed and their activities predicted. nih.gov This iterative process of computational design, synthesis, and biological evaluation accelerates the discovery of optimized isoxazole derivatives. rsc.orgresearchgate.net

Pre Clinical Biological Activity and Mechanistic Insights of 1 3 Ethylisoxazol 5 Yl Ethanamine Derivatives

Investigation of Biological Activities in In Vitro Models

In vitro studies are fundamental in preclinical research, providing initial insights into the biological effects of a compound on cells and microorganisms in a controlled laboratory setting.

There is a significant body of research on the antimicrobial properties of various isoxazole (B147169) derivatives, which have shown potential against a range of bacterial and fungal pathogens. nih.govnih.govjmaterenvironsci.com These studies often explore how modifications to the isoxazole core and its substituents influence antimicrobial potency and spectrum. However, specific studies detailing the in vitro antimicrobial activity of 1-(3-Ethylisoxazol-5-yl)ethanamine, including data on its minimum inhibitory concentration (MIC) against various bacterial strains or its effects on bacterial growth kinetics, are not available in the reviewed scientific literature.

The isoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry and has been incorporated into numerous compounds with demonstrated anticancer activity. tubitak.gov.trnih.govbioorganica.com.uanih.gov Research in this area typically involves screening isoxazole derivatives against various cancer cell lines to determine their cytotoxic and cytostatic effects. Despite the broad interest in isoxazoles for oncology research, specific cellular assay data for this compound, such as its IC50 values against different cancer cell lines or its ability to induce apoptosis, are not documented in the available literature.

Beyond antimicrobial and anticancer activities, isoxazole derivatives have been investigated for a variety of other mechanistic interactions. For instance, certain trisubstituted isoxazoles have been identified as allosteric modulators of the retinoic-acid-receptor-related orphan receptor γt (RORγt), a promising target for autoimmune diseases. nih.gov Additionally, other isoxazole-containing compounds have been studied as antagonists for exchange proteins directly activated by cAMP (EPAC) and as inhibitors of enzymes like 5-lipoxygenase (5-LOX). nih.govnih.gov Some derivatives have also been evaluated as muscarinic receptor ligands. nih.gov However, there is no specific information available that details the in vitro evaluation of this compound for enzyme inhibition or receptor modulation.

Molecular Target Identification and Elucidation of Mechanism of Action

Identifying the specific molecular targets of a compound is a critical step in understanding its mechanism of action. nih.govmdpi.complos.org This process can involve a variety of biochemical and computational methods to pinpoint the proteins or pathways with which the compound interacts. For the broader class of isoxazoles, some molecular targets have been identified, such as RORγt and EPAC. nih.govnih.gov However, for this compound specifically, there are no published studies that identify its molecular target or elucidate its mechanism of action at the molecular level.

Structure-Activity Relationship (SAR) Studies of Substituted Isoxazole Ethanamines

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. These studies involve synthesizing and testing a series of related molecules to understand how different chemical modifications affect their biological activity. For example, SAR studies on trisubstituted isoxazoles have revealed that modifications at various positions of the isoxazole ring can significantly impact their potency as RORγt modulators. nih.govdundee.ac.uk Research on other isoxazole derivatives has also highlighted the importance of specific substituents for their biological effects. mdpi.com Nevertheless, a detailed SAR study focusing on substituted isoxazole ethanamines, and specifically including this compound to understand the contribution of the ethyl and ethanamine groups to a particular biological activity, is not available in the current body of scientific literature.

Derivatives, Analogues, and Their Applications in Medicinal Chemistry Research

Design and Synthesis of Novel Isoxazole-Ethanamine Analogues

The synthesis of novel analogues based on the 1-(3-ethylisoxazol-5-yl)ethanamine structure is pivotal for exploring its therapeutic potential. The isoxazole (B147169) ring itself can be synthesized through various established methods, which allow for the introduction of diverse substituents at the 3, 4, and 5 positions. nih.gov A common and highly effective method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. nih.gov

Another prevalent strategy involves the cyclization of chalcone (B49325) compounds with hydroxylamine (B1172632) hydrochloride in an alkaline medium. nih.gov Modifications of these core methods enable the creation of a library of isoxazole derivatives. For instance, 3,5-disubstituted isoxazoles can be prepared from terminal alkynes, which react with n-BuLi and aldehydes, followed by treatment with molecular iodine and hydroxylamine. nih.gov Furthermore, electrophilic cyclization of 2-alkyn-1-one O-methyl oximes provides an efficient route to 3,5-disubstituted 4-halo(seleno)isoxazoles under mild conditions, which can be further modified. organic-chemistry.org

The ethanamine side chain on the this compound scaffold can be introduced or modified using standard organic chemistry transformations. The design of new analogues often focuses on altering the substituents on the isoxazole ring or modifying the amine functional group to modulate the compound's physicochemical properties and biological activity.

Table 1: Selected Synthetic Strategies for Isoxazole Ring Formation

| Method | Description | Key Reactants | Reference |

|---|---|---|---|

| [3+2] Cycloaddition | Reaction between in situ generated nitrile oxides and alkynes or alkenes. | Nitrile oxides, Alkynes/Alkenes | nih.gov |

| Chalcone Cyclization | Condensation of chalcones with hydroxylamine hydrochloride. | Chalcones, Hydroxylamine hydrochloride | nih.gov |

| Electrophilic Cyclization | Reaction of 2-alkyn-1-one O-methyl oximes with electrophiles like ICl, I2, or Br2. | 2-alkyn-1-one O-methyl oximes, Electrophiles | organic-chemistry.org |

| One-Pot Synthesis | A highly regioselective one-pot preparation of 3,5-disubstituted isoxazoles. | Terminal alkynes, n-BuLi, Aldehydes, Iodine, Hydroxylamine | nih.gov |

Scaffold Modification and Diversity-Oriented Synthesis

Scaffold modification is a key strategy in medicinal chemistry to optimize the activity and properties of a lead compound. For the isoxazole-ethanamine core, modifications can involve altering the heterocyclic ring system or changing the nature and position of substituents. An example of this approach is the synthesis of 3,5-diaryl-4,5-dihydroisoxazoles, which were developed as potent and selective inhibitors of monoamine oxidase B (MAO-B), highlighting how modifications to the core isoxazole scaffold can lead to highly active and selective compounds. nih.gov

Diversity-Oriented Synthesis (DOS) is an approach used to create libraries of structurally diverse small molecules from a common starting material. nih.gov This strategy is particularly useful for exploring new chemical space and identifying novel biological activities. The isoxazole scaffold is well-suited for DOS due to the numerous synthetic methods available for its construction and functionalization. bohrium.comresearchgate.net A notable example is the copper-catalyzed Groebke-Blackburn-Bienayme (GBB) multicomponent reaction. This reaction utilizes isoxazole carbaldehydes, 2-amino azines, and isonitriles to produce a wide range of novel isoxazole-tethered imidazo[1,2-a]azine derivatives in excellent yields. bohrium.com This approach allows for the rapid generation of a library of complex molecules with high atom economy, demonstrating the power of DOS in conjunction with the isoxazole scaffold. bohrium.com

Pharmacophore Modeling and Ligand Design

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) responsible for a molecule's biological activity. dntb.gov.ua This model can then be used to design new ligands with improved potency and selectivity. For isoxazole-based compounds, pharmacophore models can help elucidate the key interactions with their biological targets.

A study on aryl amidino isoxazoline (B3343090) derivatives as Factor Xa inhibitors developed a quantitative pharmacophore model that consisted of two hydrogen bond donors, a hydrophobic aromatic feature, and a ring aromatic feature. researchgate.net This model, which showed a high correlation with biological activity, could be used to virtually screen for and design new, more potent inhibitors. researchgate.net Similarly, for this compound analogues, a pharmacophore model could be developed once a biological target is identified. The key features would likely include the hydrogen-bonding capacity of the amine group, the aromatic nature of the isoxazole ring, and the hydrophobic character of the ethyl group. Molecular docking and molecular dynamics simulations can further refine ligand design by predicting the binding mode and stability of the designed compounds within the active site of a target protein. researchgate.net

Development of Isoxazole-Ethanamine Hybrids and Conjugates

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule. This can lead to compounds with improved affinity, better selectivity, or a dual mode of action. The isoxazole ring is a popular component in the design of hybrid molecules due to its versatile chemistry and broad biological activity profile. rsc.orgsymc.edu.cn

Several types of isoxazole hybrids have been reported in the literature, demonstrating the feasibility of this approach.

Indole-Isoxazole Hybrids : A series of indole-3-isoxazole-5-carboxamide derivatives were synthesized and evaluated for their anticancer activities, showing potent effects on hepatocellular carcinoma cell lines. nih.gov These compounds were found to induce cell cycle arrest in the G0/G1 phase. nih.gov

Triazole-Isoxazole Hybrids : Conjugates of isoxazole and triazole have been synthesized and explored as novel antibacterial agents. researchgate.netmdpi.com This strategy combines two biologically important heterocyclic rings to generate new therapeutic candidates. mdpi.com

Benzofuran-Isoxazole Hybrids : Novel hybrids combining benzofuran (B130515) and isoxazole motifs have been synthesized and evaluated for their antitubercular and antibacterial properties. researchgate.net

Quinone-Amino Acid Hybrids : Isoxazole-tethered quinone-amino acid hybrids have been designed and synthesized, representing a novel class of compounds based on natural product structures. nih.gov

These examples underscore the potential of using the this compound scaffold to create novel hybrid compounds with diverse therapeutic applications.

Table 2: Examples of Isoxazole Hybrids and Their Applications

| Hybrid Type | Combined Pharmacophores | Reported Biological Activity | Reference |

|---|---|---|---|

| Indole-Isoxazole | Indole, Isoxazole | Anticancer (Hepatocellular Carcinoma) | nih.gov |

| Triazole-Isoxazole | Triazole, Isoxazole | Antibacterial | researchgate.netmdpi.com |

| Benzofuran-Isoxazole | Benzofuran, Isoxazole | Antitubercular, Antibacterial | researchgate.net |

Application as Chemical Building Blocks for Complex Molecular Architectures

The isoxazole ring is not only a key pharmacophore but also a versatile synthetic intermediate, or building block, for the construction of more complex molecules. Its stability and the well-established chemistry for its functionalization make it an ideal component in multi-step syntheses.

The application of isoxazole carbaldehydes in the Groebke-Blackburn-Bienayme (GBB) reaction to create isoxazole-fused imidazo[1,2-a]azines is a prime example of its use as a building block. bohrium.com This one-pot, three-component reaction efficiently generates complex heterocyclic systems that would be difficult to access through other means. bohrium.com

Furthermore, isoxazole and isoxazoline scaffolds have been identified as promising templates in the development of liquid crystals. Their strong dipole moments and anisotropic interactions favor the formation of stable liquid crystalline phases, demonstrating the utility of this scaffold beyond medicinal chemistry. nih.gov The chemical reactivity of the isoxazole ring allows it to be incorporated into polymers, dyes, and other advanced materials, showcasing its broad applicability as a fundamental chemical building block.

Future Research Directions and Translational Perspectives

Expanding the Synthetic Scope of Isoxazole-Ethanamine Architectures

The development of novel and efficient synthetic methodologies is crucial for generating a diverse library of 1-(3-Ethylisoxazol-5-yl)ethanamine analogs. Future research should focus on several key areas:

Novel Cycloaddition Strategies: While 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a common method for forming the isoxazole (B147169) ring, exploring new catalytic systems, such as transition metal-catalyzed cycloadditions, could lead to improved yields, regioselectivity, and substrate scope. researchgate.netnih.govresearchgate.net Green chemistry approaches, like microwave-induced and ultrasound-assisted synthesis, should also be further investigated to create more environmentally friendly and efficient processes. nih.govpreprints.org

Post-Synthetic Modification: Developing robust methods for the direct functionalization of the isoxazole core and the ethanamine side chain will be essential for rapidly accessing a wide range of derivatives. nih.gov This includes techniques for regioselective halogenation, cross-coupling reactions, and late-stage diversification.

Ring Expansion and Rearrangement: Investigating ring expansion reactions of isoxazoles, for instance, using rhodium carbenoids, could open up pathways to novel heterocyclic systems with potentially unique biological activities. nih.gov

Stereoselective Synthesis: For chiral compounds like this compound, the development of stereospecific synthetic strategies is paramount to understanding the differential biological activities of enantiomers. core.ac.uk

Interactive Table: Synthetic Strategies for Isoxazole Derivatives

| Synthetic Method | Description | Key Advantages | References |

| 1,3-Dipolar Cycloaddition | Reaction of nitrile oxides with unsaturated compounds like alkynes. | Fundamental and versatile method for isoxazole ring formation. | researchgate.net |

| Condensation Reactions | Condensation of hydroxylamine (B1172632) with β-dicarbonyl compounds. | A conventionally used and reliable strategy. | researchgate.net |

| Transition Metal-Catalyzed Cycloisomerization | Metal-catalyzed cyclization of appropriate precursors. | Can offer high efficiency and regioselectivity. | researchgate.netnih.gov |

| Microwave-Induced Synthesis | Utilizes microwave irradiation to accelerate reactions. | Reduced reaction times, often solvent-free. | nih.gov |

| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to promote chemical reactions. | Enhanced reaction rates, improved yields, and greener conditions. | preprints.org |

| Rhodium-Catalyzed Ring Expansion | Reaction of isoxazoles with rhodium carbenoids to form 1,3-oxazines. | Access to novel heterocyclic scaffolds. | nih.gov |

Deeper Mechanistic Understanding of Biological Interactions

A thorough understanding of how this compound and its analogs interact with biological targets is fundamental for rational drug design. Future investigations should aim to:

Identify Molecular Targets: Employing techniques such as affinity chromatography, proteomics, and genetic screening can help identify the specific enzymes, receptors, or other proteins that these compounds interact with. The presence of two electronegative heteroatoms (nitrogen and oxygen) in the isoxazole ring suggests the potential for hydrogen bond donor-acceptor interactions with various biological macromolecules. researchgate.net

Elucidate Mechanism of Action: Once targets are identified, detailed biochemical and cellular assays are needed to unravel the precise mechanism of action. This includes studying downstream signaling pathways and cellular responses. mdpi.com

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a diverse range of analogs will be crucial for establishing clear SAR. nih.gov This involves systematically modifying different parts of the molecule, such as the ethyl group at the 3-position, the ethanamine side chain at the 5-position, and the isoxazole ring itself, to understand their impact on biological activity.

Integration of Advanced Computational Approaches for Rational Design

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. For isoxazole-ethanamine architectures, these approaches can be leveraged to:

Predict Binding Affinities and Modes: Molecular docking simulations can predict how these compounds bind to their biological targets, providing insights into the key interactions that govern affinity and selectivity. nih.govacs.orgmdpi.com This information can guide the design of new analogs with improved binding characteristics.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of isoxazole derivatives with their biological activities. researchgate.neteurekaselect.com These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs. mdpi.comeurekaselect.com This allows for the early identification of compounds with potential pharmacokinetic or toxicity issues, saving time and resources.

Interactive Table: Computational Approaches in Drug Design

| Computational Method | Application | Potential Impact | References |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | Guides the design of compounds with higher binding affinity and selectivity. | nih.govacs.org |

| QSAR | Relates the chemical structure of a series of compounds to their biological activity. | Enables prediction of activity for unsynthesized compounds, prioritizing synthetic efforts. | researchgate.neteurekaselect.com |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. | Provides insights into the dynamic nature of ligand-receptor interactions and binding stability. | acs.orgmdpi.com |

| In Silico ADMET Prediction | Predicts pharmacokinetic and toxicity properties. | Allows for early-stage filtering of compounds with undesirable properties. | mdpi.comeurekaselect.com |

Exploration of Novel Therapeutic Applications in Preclinical Research

The isoxazole scaffold is present in a wide range of biologically active compounds, suggesting that this compound and its derivatives could have therapeutic potential in various disease areas. researchgate.netnih.gov Future preclinical research should explore their efficacy in:

Oncology: Isoxazole-containing compounds have shown promise as anticancer agents. nih.govacs.org Preclinical studies should evaluate the antiproliferative activity of novel isoxazole-ethanamine derivatives against a panel of cancer cell lines and in animal models of cancer. nih.gov

Infectious Diseases: The isoxazole moiety is a component of several antimicrobial drugs. nih.gov The potential of these compounds as antibacterial, antifungal, antiviral, or antiparasitic agents should be systematically investigated. nih.govresearchgate.net For instance, some isoxazole derivatives have shown activity against Mycobacterium tuberculosis. nih.gov

Neurodegenerative and Inflammatory Disorders: Isoxazoles have been explored for their neuroprotective and anti-inflammatory properties. nih.govmdpi.comresearchgate.net Preclinical models of diseases like Alzheimer's disease, Parkinson's disease, and rheumatoid arthritis could be used to assess the therapeutic potential of new analogs.

Strategies for Overcoming Research Challenges and Limitations

Despite the promise of isoxazole-ethanamine derivatives, several challenges and limitations need to be addressed in future research:

Metabolic Stability and Pharmacokinetics: The metabolic fate of these compounds needs to be thoroughly investigated. Poor metabolic stability can limit in vivo efficacy. researchgate.net Strategies to improve pharmacokinetic properties, such as modifying metabolically labile sites or developing prodrug approaches, should be explored. researchgate.net

Selectivity and Off-Target Effects: Ensuring high selectivity for the desired biological target is crucial to minimize off-target effects and potential toxicity. Comprehensive selectivity profiling against a broad range of related and unrelated targets is necessary.

Scalability of Synthesis: For promising lead compounds, developing a scalable and cost-effective synthetic route is essential for further preclinical and potential clinical development. researchgate.net This involves optimizing reaction conditions and minimizing the use of expensive reagents and purification steps.

Drug Resistance: In the context of infectious diseases and oncology, the potential for the development of drug resistance is a significant concern. nih.gov Studies to understand the mechanisms of resistance and strategies to overcome it, such as combination therapies, should be integrated into the research plan. nih.gov

By systematically addressing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and its analogs, paving the way for the development of novel and effective medicines.

Q & A

Q. Table 1: Comparative Reactivity of Isoxazole Derivatives

| Substituent Position | LogP | HOMO-LUMO Gap (eV) | Antimicrobial MIC (µg/mL) |

|---|---|---|---|

| 3-Ethyl | 1.8 | 4.5 | 16–32 |

| 3-Methyl | 1.2 | 4.7 | 32–64 |

| 3-Phenyl | 2.5 | 4.3 | 8–16 |

| Data derived from DFT calculations and in vitro assays . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.